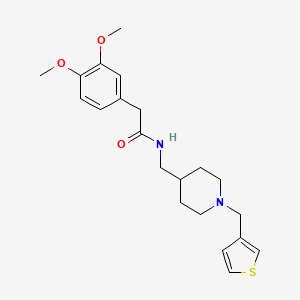

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-19-4-3-17(11-20(19)26-2)12-21(24)22-13-16-5-8-23(9-6-16)14-18-7-10-27-15-18/h3-4,7,10-11,15-16H,5-6,8-9,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIOIBWAEPWMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 3,4-dimethoxyphenyl moiety and a thiophen-3-ylmethyl piperidine group. This structural complexity may contribute to its biological activity.

Molecular Formula

The molecular formula for this compound is .

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the condensation of appropriate precursors. A typical method involves the use of piperidine derivatives and acetylation reactions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with a similar structural framework have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

The proposed mechanism of action for this compound includes:

- Inhibition of cell proliferation : The compound disrupts key signaling pathways that are essential for cancer cell growth.

- Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies

Safety and Toxicity

While the anticancer potential is promising, it is crucial to evaluate the safety profile of this compound. Preliminary assessments indicate low cytotoxicity towards normal cells, making it an attractive candidate for further drug development .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

Role of 3,4-Dimethoxyphenyl Group :

- Present in both the target compound and A-740003 , this group is critical for receptor interactions. In A-740003, it contributes to P2X7 antagonism and neuropathic pain relief . The target compound may share similar binding mechanisms but lacks direct evidence.

Thiophene vs. Quinoline Heterocycles: A-740003 uses a quinoline moiety for P2X7 binding, whereas the target compound’s thiophene ring may offer distinct pharmacokinetic properties (e.g., lipophilicity, metabolic resistance) .

Dual Dimethoxyphenyl Derivatives :

- The compound in features dual 3,4-dimethoxyphenyl groups but lacks the piperidine-thiophene chain. This highlights how nitrogen substituents influence target specificity—phenethyl groups may favor different receptor interactions compared to piperidine-thiophene systems .

Q & A

Q. What are the key synthetic routes for 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Functionalization of the piperidine ring with a thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .

- Step 2 : Acetamide coupling between the 3,4-dimethoxyphenylacetic acid derivative and the modified piperidine intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane .

- Critical parameters : Temperature (often 0–25°C to minimize side reactions), solvent polarity (affects reaction kinetics), and catalyst choice (e.g., DMAP for ester activation). Purity (>95%) is confirmed via HPLC, with yields optimized by iterative TLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and piperidine moieties. For example, the thiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₈N₂O₃S) and detects impurities via isotopic patterns .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Step 1 : Molecular docking to identify key interactions with target proteins (e.g., neurotransmitter receptors or enzymes). For example, the thiophene and dimethoxyphenyl groups may engage in π-π stacking or hydrogen bonding .

- Step 2 : Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on activity .

- Step 3 : In vitro assays : Test analogs for target affinity (e.g., radioligand binding assays) and selectivity (e.g., kinase panel screening). Dose-response curves (IC₅₀/EC₅₀) guide lead optimization .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Model validation : Compare results from cell-based assays (e.g., HEK293 cells) versus ex vivo tissue preparations to rule out cell-specific artifacts .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to clarify discrepancies between in vitro potency and in vivo efficacy .

- Statistical rigor : Use ANOVA with post-hoc tests to evaluate variability in replicate experiments. For example, inconsistent IC₅₀ values may arise from differences in assay incubation times .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Key metabolites (e.g., demethylated or oxidized derivatives) are identified for toxicity screening .

- CYP enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

Q. What in vivo models are suitable for assessing the compound’s efficacy and toxicity?

- Central nervous system (CNS) targets : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring of brain-plasma ratios .

- Toxicity endpoints : Acute toxicity (LD₅₀) in mice, followed by histopathology of liver/kidney tissues. Chronic studies (28-day) evaluate cumulative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.